Adipoyl Coenzyme A (sodium salt)

L-lysine catabolism 2-oxoadipate dehydrogenase complex acyl-CoA product specificity

Quantifying OADHc E2o acyltransferase activity demands authentic adipoyl-CoA to discriminate E1a decarboxylation from E2o acyl-transfer defects in DHTKD1 variants linked to AMOXAD, CMT2Q, and eosinophilic esophagitis. Adipoyl-CoA sodium salt serves as the direct FT-MS product standard. • Adipoyl-CoA formation ~83-fold slower than glutaryl-CoA; NADH yield ~115-fold lower • Highest-affinity dicarboxyl-CoA transferase substrate (KM 0.07 mM) • Obligate intermediate for adipate biosynthesis; aclA deletion reduces titers ~3-fold ≥70% purity; bulk and custom synthesis available.

Molecular Formula C27H44N7NaO19P3S+
Molecular Weight 918.7 g/mol
Cat. No. B10817481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdipoyl Coenzyme A (sodium salt)
Molecular FormulaC27H44N7NaO19P3S+
Molecular Weight918.7 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCC(=O)O)O.[Na+]
InChIInChI=1S/C27H44N7O19P3S.Na/c1-27(2,22(40)25(41)30-8-7-16(35)29-9-10-57-18(38)6-4-3-5-17(36)37)12-50-56(47,48)53-55(45,46)49-11-15-21(52-54(42,43)44)20(39)26(51-15)34-14-33-19-23(28)31-13-32-24(19)34;/h13-15,20-22,26,39-40H,3-12H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44);/q;+1/t15-,20-,21-,22+,26-;/m1./s1
InChIKeyLTTVTJHHKYTIFT-QMPRSPLWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adipoyl Coenzyme A Sodium Salt Overview


Adipoyl Coenzyme A (sodium salt) (CAS 25119-42-0), also designated adipoyl-CoA or adipyl-CoA, is a medium-chain α,ω-dicarboxyacyl-CoA thioester formed by the formal condensation of the thiol group of coenzyme A with one carboxyl group of adipic acid (hexanedioic acid) [1]. It serves as a key intermediate in the peroxisomal β-oxidation of dicarboxylic acids [2] and as a biosynthetic intermediate in engineered adipic acid production in recombinant Escherichia coli [3]. Its molecular formula is C27H44N7O19P3S · XNa, with a formula weight of approximately 895.7 g/mol and a characteristic absorbance maximum (λmax) at 258 nm .

Why Generic Substitution Fails for Adipoyl CoA


Adipoyl Coenzyme A (sodium salt) differs fundamentally from its most closely related in-class analogs—succinyl-CoA (C4), glutaryl-CoA (C5), and malonyl-CoA (C3)—by both acyl chain length (C6) and the presence of a terminal free carboxyl group that imposes distinct enzyme recognition constraints [1]. Kinetic evidence from the human 2-oxoadipate dehydrogenase complex (OADHc) demonstrates that adipoyl-CoA formation proceeds ~83-fold more slowly than glutaryl-CoA formation (kadipoyl-CoA = 0.003 μM⁻¹ s⁻¹ vs kglutaryl-CoA = 0.245 μM⁻¹ s⁻¹), while the overall NADH-producing reaction with the adipoyl-generating substrate 2-oxopimelate is ~115-fold less efficient than with the glutaryl-generating substrate 2-oxoadipate [2]. Conversely, in the dicarboxyl-CoA: dicarboxylic acid CoA-transferase system from rat liver mitochondria, adipoyl-CoA displays the highest apparent substrate affinity among all tested dicarboxyacyl-CoA thioesters, exceeding that of succinyl-CoA, glutaryl-CoA, and methylmalonyl-CoA [3]. These divergent rank-order behaviors across enzyme systems preclude simple interchange among in-class compounds without quantitative justification.

Differentiation Evidence Versus Closest Analogs


OADHc Adipoyl-CoA Formation vs. Glutaryl-CoA

In the human 2-oxoadipate dehydrogenase complex (OADHc) assembled from E1a, E2o, and E3 components, the second-order rate constant for adipoyl-CoA formation from 2-oxopimelate (OP) was kadipoyl-CoA = 0.003 μM⁻¹ s⁻¹, measured by Fourier Transform Mass Spectrometry (FT-MS) in the complete reaction mixture. This value is ~83-fold lower than the corresponding rate constant for glutaryl-CoA formation from the natural substrate 2-oxoadipate (OA), where kglutaryl-CoA = 0.245 μM⁻¹ s⁻¹ [1]. The overall NADH production by OADHc with OP was 0.012 ± 0.002 μmol·min⁻¹·mg E1a⁻¹ (kcat = 0.04 ± 0.003 s⁻¹), representing an ~115-fold reduction compared to 1.38 ± 0.25 μmol·min⁻¹·mg E1a⁻¹ (kcat = 4.8 ± 0.9 s⁻¹) with OA [1].

L-lysine catabolism 2-oxoadipate dehydrogenase complex acyl-CoA product specificity

Substrate Affinity for Dicarboxyl-CoA Transferase

In a purified dicarboxyl-CoA: dicarboxylic acid coenzyme A transferase from rat liver mitochondria, adipoyl-CoA (adipyl-CoA) demonstrated the highest apparent affinity among all dicarboxyacyl-CoA substrates tested, including succinyl-CoA, glutaryl-CoA, methylmalonyl-CoA, malonyl-CoA, and 3-hydroxy-3-methylglutaryl-CoA [1]. Kinetic parameters from BRENDA for enzyme EC 2.8.3.13 confirm KM values of 0.07 mM for adipyl-CoA (cosubstrate glutarate), 0.11 mM (cosubstrate succinate), and 0.16 mM (cosubstrate 3-hydroxy-3-methylglutarate) at pH 7.8, 30°C [2]. For comparison, succinyl-CoA exhibited a KM of 0.15 mM (cosubstrate glutarate), and glutaryl-CoA a KM of 0.07 mM (cosubstrate adipate) under identical conditions [2].

dicarboxylic acid metabolism CoA-transferase substrate specificity mitochondrial enzymology

Reductive Adipoylation of E2o Lipoyl Domain

The reductive transfer of the adipoyl moiety from the E1a-ThDP-enamine intermediate to the lipoyl domain of E2o (the rate-limiting step in OADHc catalysis with 2-oxopimelate) proceeds with kadipoyl = 0.028 s⁻¹ (measured by FT-MS as kadipoyl formation on E2o lipoyl domain in Table 1 of Nemeria et al. 2022, reported as 0.034 s⁻¹ in direct lipoyl domain MS assay) [1]. This is ~293-fold slower than the reductive glutarylation rate (kglutaryl = 8.2 s⁻¹) under comparable conditions. Similarly, the reductive succinylation rate (ksuccinyl = 6.3 s⁻¹) is ~225-fold faster than adipoyl transfer [1].

acyl transfer kinetics E1a-E2o coupling substrate channeling

Adipoyl-CoA Ligase Deletion in P. chrysogenum

The aclA gene of Penicillium chrysogenum encodes a broad-substrate-specificity acyl-CoA ligase responsible for activating adipic acid to adipoyl-CoA, the requisite activated side-chain donor for adipoyl-cephalosporin production [1]. Deletion of aclA resulted in a 32% decrease in the specific rate of adipate consumption and an approximately threefold reduction in adipoyl-6-aminopenicillanic acid (adipoyl-6-APA) levels, while penicillin V production remained unaffected [1]. This demonstrates that adipoyl-CoA formation via AclA is the dedicated, non-redundant activation step for adipoyl-β-lactam biosynthesis and cannot be compensated by other acyl-CoA ligases in the P. chrysogenum genome under the tested conditions.

cephalosporin biosynthesis adipoyl-CoA synthetase metabolic engineering

E1a Decarboxylation of 2-Oxopimelate vs. 2-Oxoadipate

Human E1a (DHTKD1) decarboxylates the non-natural C7 substrate 2-oxopimelate (OP) with a kcat of 5.4 s⁻¹, nearly identical to the kcat of 6.5 s⁻¹ for its natural C6 substrate 2-oxoadipate (OA) in the E1a-specific DCPIP assay. However, the Km for OP (37 μM) is ~8-fold higher than the Km for OA (4.9 μM), yielding a catalytic efficiency (kcat/Km) of 146 × 10³ M⁻¹ s⁻¹ for OP versus 1,326 × 10³ M⁻¹ s⁻¹ for OA—a ~9-fold discrimination against the C7 substrate [1]. Despite similar decarboxylation rates, the downstream coupling to E2o (reductive adipoylation) introduces the >100-fold kinetic penalty described in Evidence_Item 1, rendering the overall pathway from OP to adipoyl-CoA dramatically less efficient.

E1a substrate promiscuity 2-oxo acid dehydrogenase ThDP-dependent decarboxylation

Adipoyl-CoA Synthetase for β-Lactam Intermediates

Patent WO1997038107A1 discloses a novel adipoyl-coenzyme A synthetase enzyme with high catalytic activity for forming adipoyl-CoA from adipic acid, ATP, and coenzyme A [1]. The patent explicitly teaches that this enzyme enables efficient production of adipoyl-7-ADCA, adipoyl-7-ADAC, and adipoyl-7-ACA cephalosporin intermediates when adipic acid is fed to recombinant Penicillium chrysogenum strains expressing heterologous expandase/hydroxylase genes [1]. The specificity of this synthetase for adipic acid activation differentiates it from the endogenous acetyl-CoA and phenylacetyl-CoA ligases, which exhibit very low specificity for adipic acid [1]. Subsequent removal of the adipoyl side chain by adipoyl acylase yields the valuable 7-amino cephalosporanic acid nucleus [1].

adipoyl-CoA synthetase cephalosporin intermediate biocatalysis

Application Scenarios for Adipoyl Coenzyme A Sodium Salt


OADHc and DHTKD1 Variant Kinetics

Adipoyl-CoA sodium salt is the direct product standard for quantifying E2o acyltransferase activity in OADHc. As demonstrated in Section 3, adipoyl-CoA formation from the C7 substrate 2-oxopimelate is ~83-fold slower than glutaryl-CoA formation and the overall NADH yield is ~115-fold lower [1]. Researchers studying pathogenic DHTKD1 variants linked to AMOXAD, Charcot-Marie-Tooth disease type 2Q, and eosinophilic esophagitis should use authentic adipoyl-CoA to calibrate FT-MS-based product detection assays and to discriminate between E1a decarboxylation defects and E2o acyl-transfer defects in patient-derived mutants [1].

Dicarboxyl-CoA Transferase Specificity Profiling

Adipoyl-CoA is the kinetically preferred substrate for the rat liver mitochondrial dicarboxyl-CoA transferase, exhibiting the highest apparent affinity among all tested dicarboxyacyl-CoA thioesters (KM as low as 0.07 mM with glutarate cosubstrate) [1]. Investigators characterizing novel mammalian or microbial CoA-transferases should include adipoyl-CoA in substrate panels, as omission would exclude the highest-affinity substrate identified to date for this enzyme class and could lead to underestimation of maximal catalytic rates [1][2].

Adipate and Cephalosporin Pathway Engineering

Adipoyl-CoA is the obligate activated intermediate for adipic acid biosynthesis in engineered E. coli [1] and for adipoyl side-chain incorporation in cephalosporin-producing P. chrysogenum strains [2]. The aclA deletion phenotype—a ~3-fold reduction in adipoyl-6-APA levels—conclusively establishes that no alternative acyl-CoA can functionally substitute [2]. Metabolic engineers optimizing adipate pathway flux or adipoyl-cephalosporin titers require adipoyl-CoA as an analytical standard for LC-MS/MS quantification of pathway intermediates and as a substrate for in vitro characterization of pathway enzymes including 5-carboxy-2-pentenoyl-CoA reductase and adipoyl acylase [1][2].

Peroxisomal Dicarboxylic Acid β-Oxidation Assays

Adipoyl-CoA (C6) is the chain-shortened endpoint of peroxisomal β-oxidation of medium-chain dicarboxylic acids (DC8-DC12) prior to export as adipate or conversion to succinyl-CoA [1]. In vitro peroxisomal β-oxidation assays using purified acyl-CoA oxidase, bifunctional protein, and thiolase require adipoyl-CoA as both a substrate (for chain-shortening studies from longer dicarboxyacyl-CoAs) and a product standard (for quantifying complete β-oxidation of DC8, DC10, and DC12 substrates) [1]. Substitution with monocarboxylic acyl-CoAs of similar chain length (e.g., hexanoyl-CoA) fails to recapitulate the dicarboxylate-specific transport and thioesterase coupling observed in peroxisomes.

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